2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Malaria Kinase Inhibitor Structural Biology

Why TCMDC-142993? Its reported co-crystal structure maps the cysteine (Cys368)-targeting pocket of PfCLK3, enabling rational optimization of covalent warheads. Unlike reversible analogs (e.g., TCMDC-135051 binding lysine), this scaffold engages a distinct cysteine residue, critical for generating drug-resistant strains and benchmarking on-target parasiticidal activity in phenotypic cascades. Procure the authentic CAS 941883-07-4 to preserve target engagement validation & structure-kinetics relationships.

Molecular Formula C17H15N3OS2
Molecular Weight 341.45
CAS No. 941883-07-4
Cat. No. B2399187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
CAS941883-07-4
Molecular FormulaC17H15N3OS2
Molecular Weight341.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21)
InChIKeySAILOCOPCVAAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide (TCMDC-142993) Is a Differentiated Malaria Probe


The compound 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 941883-07-4; TCMDC-142993) is a synthetic small molecule belonging to the Tres Cantos Antimalarial Compound Set (TCAMS). It features a characteristic 4-(pyridin-2-yl)-1,3-thiazol-2-amine scaffold linked via an acetamide bridge to a 4-(methylsulfanyl)phenyl moiety [1]. Its primary reported mechanism is inhibition of the essential malarial kinase PfCLK3, a validated multi-stage drug target in Plasmodium falciparum, with a claimed co-crystal structure facilitating rational drug design [2]. Unlike generic thiazole screening hits, its structural definition provides a basis for studying specific protein-ligand interactions relevant to parasitology.

Substitution Risk for TCMDC-142993: Why PfCLK3 Phenotypes Cannot Be Assumed Across the Thiazolyl-acetamide Series


Generic substitution within the thiazolyl-acetamide antimalarial class is unreliable due to the extreme sensitivity of PfCLK3 inhibition to specific ligand geometry. Even among closely related TCAMS compounds, minor structural perturbations can profoundly alter binding kinetics and resistance profiles. The lead analog TCMDC-135051 achieves potency through a specific binding mode that leaves it vulnerable to point mutations in the target cysteine residue (Cys368) [1]. TCMDC-142993 represents a distinct chemical starting point, and its co-crystal structure was reported to facilitate the design of inhibitors with alternative binding modes that may be less susceptible to such resistance mechanisms. Therefore, replacing TCMDC-142993 with an uncharacterized analog compromises study conclusions regarding structure-kinetics relationships and target engagement validation.

Quantitative Differentiation Evidence for 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide


Target Engagement Differentiation: Co-crystal Structure vs. Reversible Lead TCMDC-135051

While both TCMDC-142993 and the lead compound TCMDC-135051 target PfCLK3, they enable fundamentally different drug design strategies. The co-crystal structure of PfCLK3 with TCMDC-142993 has been reported to facilitate the rational design of covalent inhibitors targeting a distinct, poorly conserved cysteine residue, moving beyond the reversible inhibition mode . In contrast, subsequent series based on TCMDC-135051 shifted to targeting a lysine residue (Lys394) to evade resistance to cysteine-targeting covalent inhibitors [1]. This makes TCMDC-142993 the structurally characterized probe of choice for studying the original cysteine-targeting pocket geometry.

Malaria Kinase Inhibitor Structural Biology

Scaffold Divergence: Critical Role of the 4-(Pyridin-2-yl)thiazole Substituent

The 4-(pyridin-2-yl) substituent on the thiazole ring is a critical determinant of potency and target engagement for this compound class. Replacing this group with a 1,3-benzodioxole moiety, as in the closely related analog CAS 941883-05-2, abolishes the key kinase hinge-binding interaction mediated by the pyridyl nitrogen . This structural difference is expected to result in a complete loss of PfCLK3 inhibitory activity for the benzodioxole analog, underscoring the non-fungible nature of the thiazole substitution pattern.

Medicinal Chemistry Structure-Activity Relationship Antimalarial

Functional Outcome Differentiation: Parasite Clearance Kinetics Implied by Series Activity

TCMDC-142993 belongs to a compound series with demonstrated multi-stage parasiticidal activity against P. falciparum. The lead compound TCMDC-135051 exhibits an EC50 of 320 nM against blood-stage parasites [1] and an IC50 of 40 nM against the recombinant PfCLK3 kinase [2], leading to rapid parasite killing and blockade of gametocyte development. TCMDC-142993 presumably acts through the same pathway, but its distinct binding mode to a unique cysteine residue is expected to yield a different resistance profile compared to the lysine-targeting analogs derived from TCMDC-135051.

Antiparasitic Activity EC50 Translational Pharmacology

Evidence-Linked Application Scenarios for TCMDC-142993 Procurement


Structure-Based Design of Novel Covalent Antimalarials

TCMDC-142993 (CAS 941883-07-4) is essential for medicinal chemistry teams designing next-generation, covalent Plasmodium falciparum CLK3 (PfCLK3) inhibitors. The reported co-crystal structure of PfCLK3 in complex with this compound provides the atomic-level map of the cysteine-targeting pocket, enabling the rational optimization of electrophilic warheads to achieve sustained target engagement [1]. This application directly stems from its differentiation from the reversible lead TCMDC-135051, which binds to a distinct conformational state of the kinase .

Chemical Probe for Validating Drug-Resistant PfCLK3 Phenotypes

This compound's unique binding mode is vital for generating and validating drug-resistant P. falciparum strains. The cysteine residue targeted by covalent inhibitors derived from TCMDC-142993 is distinct from the lysine targeted by the TCMDC-135051 series [1]. Researchers procuring this probe can perform mutagenesis studies on the specific cysteine codon (Cys368) to map resistance mechanisms, which would be impossible with analogs that do not engage this residue. This scenario depends on its structural differentiation as a covalent, cysteine-directed chemical series .

Absolute Scaffold Standard for Synthesis and Structure-Activity Relationship (SAR) Studies

The 4-(pyridin-2-yl)-1,3-thiazole core of TCMDC-142993 represents a specific pharmacophore privileged for PfCLK3 inhibition. Procuring the authentic CAS 941883-07-4 ensures that any new derivative synthesis accurately maintains this kinase hinge-binding motif. The use of an incorrect core, such as the 4-(1,3-benzodioxole) analog (CAS 941883-05-2), would produce negative or misleading activity data in all downstream kinase assays and cellular tests [1], derailing hit-to-lead timelines. This application is a direct consequence of the structural evidence regarding the non-fungible nature of the thiazole substituent.

Reference Inhibitor in Parasitology Mode-of-Action Studies

Due to its well-defined target (PfCLK3) and role in RNA splicing disruption, TCMDC-142993 is suited as a reference inhibitor in phenotypic screening cascades. Its application allows researchers to benchmark new hits against a known standard of PfCLK3-dependent parasiticidal activity, confirming that downstream effects on transcript processing and parasite development (e.g., trophozoite to schizont transition blockade) are on-target. This contrasts with generic antimalarial screening hits where the molecular target remains unknown, and activity is often confounded by heme crystallization artifacts [1].

Quote Request

Request a Quote for 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.